molecular formula C18H20O2 B1327680 3-(2,3-Dimethylphenyl)-3'-methoxypropiophenone CAS No. 898769-05-6

3-(2,3-Dimethylphenyl)-3'-methoxypropiophenone

Cat. No. B1327680
M. Wt: 268.3 g/mol
InChI Key: YUXVDSVAOPOBCY-UHFFFAOYSA-N
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Description

The compound is a derivative of propiophenone, which is an aromatic ketone. The structure suggests that it has a propiophenone backbone with a 2,3-dimethylphenyl group and a methoxy group attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through Friedel-Crafts acylation, a common method for introducing acyl groups into aromatic compounds .


Physical And Chemical Properties Analysis

Physical and chemical properties such as density, hydrophobicity, physical state, and vapor pressure would depend on the specific structure of the compound .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Acylation and Alkylation Processes : Kasturi and Damodaran (1969) discussed the reaction of halo- and ethoxypropionic acids with dimethoxybenzene, leading to the synthesis of compounds including dimethoxypropiophenones (Kasturi & Damodaran, 1969).
  • Steroid Compound Synthesis : Nazarov and Zavyalov (1956) explored the synthesis of steroid compounds and related substances, including reactions involving dimethylamino-methoxypropiophenone (Nazarov & Zavyalov, 1956).
  • Spectroscopic and Electrochemical Properties : Sarma, Kataky, and Baruah (2007) studied the properties of diaryl quinone methides, including dimethylcyclohexa-dienones, indicating their potential as indicators due to their solvatochromic and acid-base properties (Sarma, Kataky, & Baruah, 2007).

Molecular Structure and Analysis

  • Molecular Structure Determination : Burgess et al. (1998) determined the molecular structures of various hydroxypyridin-4-ones, including those substituted with dimethylphenyl, providing insights into their dimeric pair formations (Burgess et al., 1998).
  • Enol-Keto Tautomerism and Spectroscopic Analysis : Demircioğlu, Albayrak, and Büyükgüngör (2014) investigated the molecular structure and properties of a compound including dimethylphenyl, focusing on its enol-keto tautomerism and spectroscopic properties (Demircioğlu, Albayrak, & Büyükgüngör, 2014).

Photophysical Studies

  • Photorelease of HCl from Methoxy Acetophenone Derivatives : Pelliccioli et al. (2001) studied the photorelease of HCl from dimethylphenacyl chloride, revealing the formation of specific photoenols and their subsequent reactions (Pelliccioli et al., 2001).
  • Radical Scavenging Activities : Alaşalvar et al. (2014) synthesized dimethylphenylimino compounds and assessed their free radical scavenging activities, highlighting their potential in this area (Alaşalvar et al., 2014).

properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-6-4-7-15(14(13)2)10-11-18(19)16-8-5-9-17(12-16)20-3/h4-9,12H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXVDSVAOPOBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644615
Record name 3-(2,3-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethylphenyl)-3'-methoxypropiophenone

CAS RN

898769-05-6
Record name 1-Propanone, 3-(2,3-dimethylphenyl)-1-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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